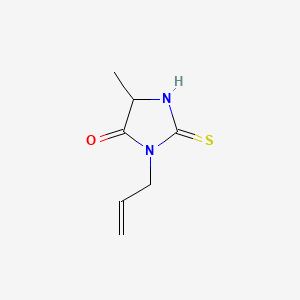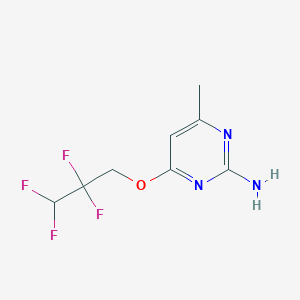
2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane is an organoarsenic compound with the molecular formula C₁₂H₁₇AsO₄ It is a cyclic compound containing arsenic and oxygen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane typically involves the reaction of phenylarsine oxide with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the cyclic structure. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through distillation or recrystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Arsenic(V) compounds with additional oxygen atoms.
Reduction: Arsenic(III) compounds with fewer oxygen atoms.
Substitution: Phenyl-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific biochemical pathways. The presence of arsenic in the structure allows it to interact with sulfur-containing biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,9-Tetraoxa-2-phosphacycloundecane: A similar compound with phosphorus instead of arsenic.
1,3,6,9-Tetraoxa-2-silacycloundecane: Contains silicon in place of arsenic.
1,3,6,9-Tetraoxa-2-germacycloundecane: Features germanium instead of arsenic.
Uniqueness
2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane is unique due to the presence of arsenic in its ring structure, which imparts distinct chemical properties and reactivity compared to its phosphorus, silicon, and germanium analogs. The arsenic atom allows for specific interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biochemistry.
Propriétés
Numéro CAS |
88972-16-1 |
|---|---|
Formule moléculaire |
C12H17AsO4 |
Poids moléculaire |
300.18 g/mol |
Nom IUPAC |
2-phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane |
InChI |
InChI=1S/C12H17AsO4/c1-2-4-12(5-3-1)13-16-10-8-14-6-7-15-9-11-17-13/h1-5H,6-11H2 |
Clé InChI |
GXKFXXHUNGHSIU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCO[As](OCCO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


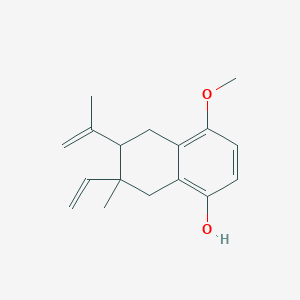
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
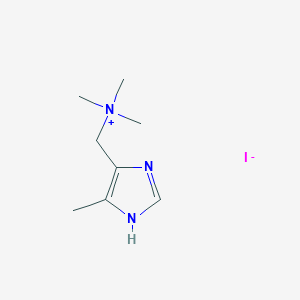
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
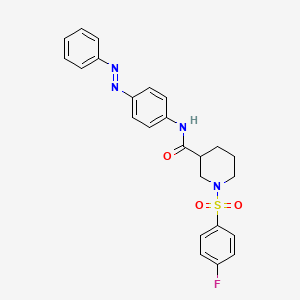
![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)
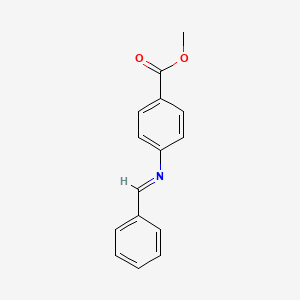
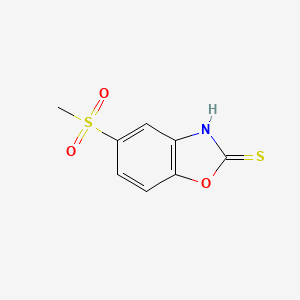
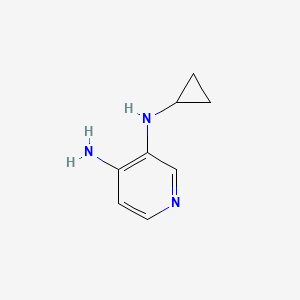
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)
